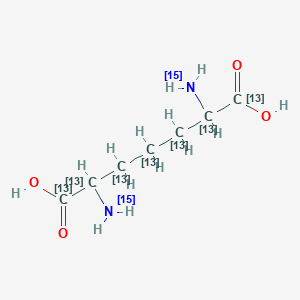
Phytic acid dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytic acid dipotassium salt, also known as dipotassium phytate, is a water-soluble form of phytic acid. It is a naturally occurring compound found in plant seeds, particularly in cereals and legumes. The compound is known for its strong chelating properties due to its six phosphate groups, which confer a high affinity for binding divalent and trivalent metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phytic acid dipotassium salt can be synthesized through a series of steps involving the extraction of phytic acid from plant sources followed by its neutralization with potassium hydroxide. The general procedure involves:
Extraction: Phytic acid is extracted from plant seeds using an aqueous solution.
Neutralization: The extracted phytic acid is then neutralized with potassium hydroxide to form this compound.
Purification: The resulting solution is purified to remove any impurities, and the product is crystallized.
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial fermentation techniques. The process includes:
Fermentation: Microorganisms are used to ferment plant materials, leading to the production of phytic acid.
Extraction and Neutralization: The phytic acid is extracted and neutralized with potassium hydroxide.
Purification and Drying: The product is purified and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phytic acid dipotassium salt undergoes various chemical reactions, including:
Chelation: It forms strong complexes with metal ions such as calcium, magnesium, and iron.
Hydrolysis: The compound can be hydrolyzed by enzymes called phytases, releasing inorganic phosphate and inositol.
Common Reagents and Conditions
Chelation: Typically involves the presence of metal ions in aqueous solutions.
Hydrolysis: Requires the presence of phytase enzymes and occurs under mild acidic conditions.
Major Products Formed
Chelation: Metal-phytate complexes.
Hydrolysis: Inorganic phosphate and inositol.
Applications De Recherche Scientifique
Phytic acid dipotassium salt has a wide range of applications in scientific research, including:
Chemistry
Chelating Agent: Used to bind metal ions in various chemical processes.
Biology
Medicine
Cancer Research: Studied for its potential anticancer properties due to its ability to inhibit certain enzymes.
Kidney Stone Prevention: Used in research related to the prevention of calcium renal stone formation.
Industry
Mécanisme D'action
Phytic acid dipotassium salt exerts its effects primarily through its strong chelating properties. The compound binds to metal ions, forming stable complexes that can inhibit various biological processes. For example, it inhibits the enzyme β-secretase 1 (BACE1), which is involved in the formation of amyloid plaques in Alzheimer’s disease . The high surface negative charge of the compound also makes it a potent chelator of divalent and trivalent cations in vitro .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phytic Acid Sodium Salt: Similar in structure but uses sodium ions instead of potassium.
Ethylenediaminetetraacetic Acid (EDTA): Another strong chelating agent but with a different chemical structure.
Uniqueness
Phytic acid dipotassium salt is unique due to its natural occurrence and its ability to form strong complexes with a wide range of metal ions. Unlike synthetic chelating agents like EDTA, this compound is derived from natural sources and has additional biological activities such as antioxidant and anticancer properties .
Propriétés
Formule moléculaire |
C6H18KO24P6 |
|---|---|
Poids moléculaire |
699.13 g/mol |
InChI |
InChI=1S/C6H18O24P6.K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24); |
Clé InChI |
VKNNANFGUSQVHY-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)








![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)


